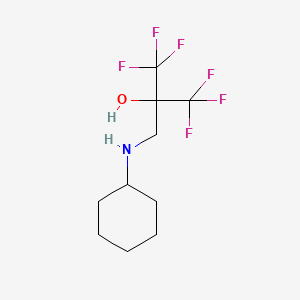
3-(Cyclohexylamino)-1,1,1-trifluoro-2-(trifluoromethyl)propan-2-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(环己基氨基)-1,1,1-三氟-2-(三氟甲基)丙-2-醇是一种具有独特化学性质的氟化有机化合物。该化合物以同时存在环己基氨基和三氟甲基基团为特征,这使其在科学和工业的各个领域都具有独特的反应性和应用。
准备方法
合成路线和反应条件
3-(环己基氨基)-1,1,1-三氟-2-(三氟甲基)丙-2-醇的合成通常涉及环己胺与三氟甲基化前体的反应。一种常见的方法包括使用六氟丙酮作为起始原料,在受控条件下与环己胺进行亲核加成反应。该反应通常在惰性气氛中进行,以防止氧化和其他副反应。
工业生产方法
这种化合物的工业生产可能涉及类似的合成路线,但规模更大。该工艺针对更高的产率和纯度进行了优化,通常采用连续流动反应器和先进的提纯技术,例如蒸馏和结晶。
化学反应分析
反应类型
3-(环己基氨基)-1,1,1-三氟-2-(三氟甲基)丙-2-醇会发生各种类型的化学反应,包括:
氧化: 该化合物可以用强氧化剂氧化,导致形成相应的酮或羧酸。
还原: 还原反应可以将该化合物转化为相应的醇或胺。
取代: 三氟甲基基团可以参与亲核取代反应,通常导致形成新的碳-氟键。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。
还原: 通常使用诸如氢化锂铝 (LiAlH₄) 和硼氢化钠 (NaBH₄) 之类的还原剂。
取代: 通常使用诸如甲醇钠 (NaOMe) 和叔丁醇钾 (KOtBu) 之类的亲核试剂。
主要产物
从这些反应中形成的主要产物取决于所使用的特定条件和试剂。例如,氧化可能生成酮或羧酸,而还原通常产生醇或胺。
科学研究应用
3-(环己基氨基)-1,1,1-三氟-2-(三氟甲基)丙-2-醇在科学研究中具有广泛的应用:
化学: 它用作有机合成的试剂,特别是在形成氟化化合物方面。
生物学: 该化合物的独特性质使其在研究酶相互作用和蛋白质折叠方面非常有用。
工业: 该化合物用于生产特种化学品和材料,包括聚合物和表面活性剂。
作用机制
3-(环己基氨基)-1,1,1-三氟-2-(三氟甲基)丙-2-醇发挥作用的机制涉及与酶和受体等分子靶标的相互作用。三氟甲基基团增强了化合物的亲脂性,使其能够更有效地穿透生物膜。这种特性在药物设计中特别有价值,在药物设计中,该化合物可以调节特定酶或受体的活性,从而产生所需的治疗效果。
相似化合物的比较
类似化合物
1,1,1,3,3,3-六氟-2-(三氟甲基)-2-丙醇: 该化合物具有类似的氟化基团,但缺乏环己基氨基部分。
六氟异丙醇: 另一种具有独特溶剂特性的氟化醇。
独特性
3-(环己基氨基)-1,1,1-三氟-2-(三氟甲基)丙-2-醇由于同时存在环己基氨基和三氟甲基基团而具有独特性,这些基团赋予了其他类似化合物中没有的特定反应性和应用。它能够参与多种化学反应以及在各个科学领域的潜力使其成为研究和工业应用中的一种宝贵化合物。
生物活性
3-(Cyclohexylamino)-1,1,1-trifluoro-2-(trifluoromethyl)propan-2-OL, also known by its CAS number 1980044-21-0, is a compound characterized by its trifluoromethyl groups and cyclohexylamino moiety. This unique structure contributes to its biological activity, making it a subject of interest in pharmaceutical and chemical research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula: C₁₀H₁₅F₆NO
- Molecular Weight: 279.2226 g/mol
- CAS Number: 1980044-21-0
- MDL Number: MFCD29915574
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, particularly in relation to its effects on cellular processes and potential therapeutic applications.
Research indicates that the trifluoromethyl groups can enhance lipophilicity and metabolic stability, which may contribute to the compound's ability to interact with biological targets effectively. The cyclohexylamino group is known to influence receptor binding and cellular uptake.
Therapeutic Applications
-
Anticancer Activity
- In vitro studies have demonstrated that compounds with similar trifluoromethyl structures exhibit anticancer properties. For example, derivatives have shown activity against various cancer cell lines such as PC3 (prostate cancer), K562 (leukemia), HeLa (cervical cancer), and A549 (lung cancer) at concentrations around 5 µg/ml .
- A comparative study showed that while the trifluoromethyl derivatives exhibited lower potency than doxorubicin (a standard chemotherapy agent), they still demonstrated significant cytotoxic effects.
- Neuroprotective Effects
- Antimicrobial Activity
Case Study 1: Anticancer Screening
A study conducted on a series of trifluoromethyl-substituted compounds assessed their anticancer activity using an MTT assay. The results indicated that certain derivatives showed promising activity against the aforementioned cancer cell lines, with IC50 values indicating effective concentrations for therapeutic use .
Case Study 2: Neuroprotection in vitro
In a controlled experiment examining neuroprotective effects, compounds were tested for their ability to prevent apoptosis in cerebellar granule neurons. Results showed that specific trifluoromethyl compounds significantly reduced cell death compared to controls .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₅F₆NO |
| Molecular Weight | 279.2226 g/mol |
| CAS Number | 1980044-21-0 |
| Anticancer Activity (IC50) | ~5 µg/ml (varies by cell line) |
| Neuroprotective Activity | Significant reduction in apoptosis |
属性
分子式 |
C10H15F6NO |
|---|---|
分子量 |
279.22 g/mol |
IUPAC 名称 |
2-[(cyclohexylamino)methyl]-1,1,1,3,3,3-hexafluoropropan-2-ol |
InChI |
InChI=1S/C10H15F6NO/c11-9(12,13)8(18,10(14,15)16)6-17-7-4-2-1-3-5-7/h7,17-18H,1-6H2 |
InChI 键 |
AXFPQTAPMKHYHG-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)NCC(C(F)(F)F)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















